molecular formula C24H20FNO4S2 B2792403 (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone CAS No. 1114872-50-2

(4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone

Cat. No.: B2792403
CAS No.: 1114872-50-2
M. Wt: 469.55
InChI Key: QZDSYXUFQMVXOT-UHFFFAOYSA-N
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Description

The compound (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone features a benzothiazine-dione core substituted with a 6-fluoro group, a 3-(methylsulfanyl)phenyl moiety at position 4, and a 4-ethoxyphenyl ketone at position 2. Its molecular formula is C₂₅H₂₀FNO₄S₂, with a molecular weight of 489.55 g/mol. The ethoxy group (electron-donating) and methylsulfanyl substituent (moderately electron-donating) likely enhance lipophilicity and influence metabolic stability compared to simpler analogs .

Properties

IUPAC Name

(4-ethoxyphenyl)-[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S2/c1-3-30-19-10-7-16(8-11-19)24(27)23-15-26(18-5-4-6-20(14-18)31-2)21-13-17(25)9-12-22(21)32(23,28)29/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDSYXUFQMVXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone typically involves multiple steps, including the formation of the benzothiazine ring and the introduction of the various substituents. One common approach is to start with the synthesis of the benzothiazine core, followed by the introduction of the fluoro and methylthio groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the ethoxyphenyl group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups to their reduced forms.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on this compound to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazine Core

Key analogs differ in substituent patterns on the phenyl rings and benzothiazine core (Table 1):

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
(4-Ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone 6-F, 4-(3-MeS-C₆H₄), 2-(4-EtO-C₆H₄) C₂₅H₂₀FNO₄S₂ 489.55 High lipophilicity (ethoxy + MeS); potential metabolic oxidation of MeS to sulfone.
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 7-F, 4-(3-Me-C₆H₄), 2-(4-Et-C₆H₄) C₂₄H₂₀FNO₃S 421.49 Lower polarity (ethyl vs. ethoxy); reduced metabolic liability.
(4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 7-F, 4-(4-Me-C₆H₄), 2-(4-Et-C₆H₄) C₂₄H₂₀FNO₃S 421.49 Para-methyl group may enhance steric hindrance; similar lipophilicity to .
4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone 6-F, 4-(3-Cl-4-Me-C₆H₃), 2-(4-EtO-C₆H₄) C₂₅H₂₀ClFNO₄S 508.94 Chloro group increases polarity; electron-withdrawing effects may alter reactivity.
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-(4-Bu-C₆H₄), 2-(Ph) C₂₅H₂₃NO₃S 417.52 Bulky butyl group increases lipophilicity; potential for prolonged half-life.

Electronic and Steric Effects

  • In contrast, the chloro substituent in introduces electron-withdrawing effects, increasing polarity .
  • Steric Considerations : The 3-(methylsulfanyl) group in the target may offer moderate steric hindrance compared to the 4-methylphenyl in , which occupies a para position, possibly reducing steric clashes in binding interactions .

Metabolic Stability

  • The methylsulfanyl (MeS) group in the target is susceptible to oxidative metabolism (e.g., conversion to sulfoxide or sulfone), which could either detoxify the compound or generate active metabolites .
  • Ethyl and butyl groups in and are metabolically stable but may prolong elimination half-life due to increased lipophilicity .

Biological Activity

The compound (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone , identified by its CAS number 1114872-50-2 , is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and toxicological profiles based on available literature.

The molecular formula of the compound is C24H20FNO4S2C_{24}H_{20}FNO_{4}S_{2} with a molecular weight of 469.6 g/mol . The structure includes various functional groups that contribute to its biological activity.

PropertyValue
CAS Number1114872-50-2
Molecular FormulaC24H20FNO4S2
Molecular Weight469.6 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the fluoro and methylsulfanyl groups is hypothesized to enhance the compound's interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death. In vitro studies have shown promising results against various bacterial strains, although specific data on this compound's efficacy is limited.

Anticancer Activity

The benzothiazine derivatives have been studied for their anticancer properties. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. For instance, compounds with similar scaffolds have been shown to inhibit cell proliferation and promote cell cycle arrest in cancer cell lines.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential mechanisms can be inferred:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways.
  • Interaction with DNA : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It is possible that this compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.

Toxicological Profile

Toxicological evaluations are crucial for understanding the safety profile of any new compound. Preliminary studies suggest that high doses may lead to adverse effects such as:

  • Hepatotoxicity : Increased liver weight and histopathological changes were observed in animal models at elevated doses.
  • Neurotoxicity : Signs of locomotor impairment and neurological deficits were noted in treated animals.

A NOAEL (No Observed Adverse Effect Level) was established at 100 mg/kg bw/day , indicating that doses below this threshold may not result in significant adverse effects.

Case Studies

Several case studies involving derivatives of benzothiazine compounds provide insights into their biological activities:

  • Study on Anticancer Effects : A study demonstrated that a related benzothiazine derivative significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through caspase activation.
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) value that suggests potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone?

  • Methodology :

  • Stepwise Synthesis : Begin with the condensation of 6-fluoro-4H-1,4-benzothiazine-1,1-dioxide with 3-(methylsulfanyl)phenyl derivatives under inert atmosphere. Use coupling agents like EDCI/HOBt for amide bond formation .
  • Key Conditions : Maintain temperatures between 60–80°C in anhydrous DMF or THF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic and analytical methods are recommended for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6d_6 to confirm substituent positions (e.g., 6-fluoro, methylsulfanyl groups). Compare chemical shifts with analogous benzothiazine derivatives .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H]+^+ at m/z 484.12) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and sulfone group geometry .

Q. How can researchers verify the purity of the compound post-synthesis?

  • Methodology :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.3 min .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
  • Melting Point : Consistency in melting range (e.g., 210–212°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different studies?

  • Methodology :

  • Cross-Validation : Replicate assays (e.g., kinase inhibition, cytotoxicity) under standardized conditions (pH 7.4, 37°C) .
  • Dose-Response Curves : Compare IC50_{50} values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .
  • Mechanistic Studies : Use RNA sequencing to identify off-target pathways in conflicting models .

Q. What strategies are effective in optimizing the biological activity of this benzothiazine-based compound while minimizing off-target effects?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the 4-ethoxyphenyl moiety to enhance selectivity (e.g., replace with 4-aminophenyl) .
  • Prodrug Approaches : Introduce hydrolyzable esters (e.g., acetyl groups) to improve bioavailability and reduce hepatic toxicity .
  • Molecular Docking : Screen against target proteins (e.g., COX-2, EGFR) to prioritize derivatives with higher binding affinity .

Q. What experimental designs are appropriate for assessing the environmental fate and ecotoxicological impact of this compound?

  • Methodology :

  • Abiotic Degradation : Study hydrolysis/photolysis in simulated sunlight (UV-Vis, 254 nm) and aqueous buffers (pH 4–9) .
  • Biotic Transformation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., sulfoxide derivatives) .
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-h LC50_{50}) and algal growth inhibition assays .

Q. How can reaction mechanisms involving the methylsulfanyl and 1,1-dioxido groups be elucidated under varying conditions?

  • Methodology :

  • Kinetic Studies : Monitor sulfone oxidation rates using 19F^{19}\text{F}-NMR in D2_2O at 25–50°C .
  • Isotope Labeling : Introduce 34S^{34}\text{S} to trace sulfur oxidation pathways during metabolic studies .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict transition states for sulfinyl-to-sulfone conversion .

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